

Technical Support Center: XRD Analysis of Nickel-Cobalt Materials

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Compound of Interest

Compound Name: Nickel-cobalt

Cat. No.: B8461503

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common artifacts encountered during the X-ray diffraction (XRD) analysis of **nickel-cobalt** materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed in XRD patterns of **nickel-cobalt** materials?

A1: The most prevalent artifacts in the XRD analysis of **nickel-cobalt** materials include:

- Preferred Orientation: Especially common in thin films and pressed powder samples, leading to altered peak intensities.[\[1\]](#)[\[2\]](#)
- Peak Broadening: Often observed in nanocrystalline materials due to small crystallite size and lattice strain.[\[3\]](#)[\[4\]](#)
- Peak Asymmetry: Can arise from stacking faults, crystal defects, or instrumental issues.
- Phase Impurities: Unwanted phases of nickel oxides, cobalt oxides, or hydroxides can be present depending on the synthesis and handling conditions.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Substrate Peaks: In thin film analysis, diffraction peaks from the underlying substrate can interfere with the sample's pattern.[\[8\]](#)[\[9\]](#)

Q2: How can I distinguish between instrumental broadening and sample-related peak broadening?

A2: The observed peak broadening in an XRD pattern is a convolution of contributions from the instrument and the sample itself.[3][4] To differentiate between the two, a standard reference material (SRM) with large, strain-free crystallites, such as Lanthanum Hexaboride (LaB_6) or silicon, should be analyzed under the same experimental conditions as your **nickel-cobalt** sample.[4] The broadening observed from the SRM is considered the instrumental broadening. This instrumental contribution can then be subtracted from the total broadening of your sample's peaks to determine the broadening arising from the sample's crystallite size and microstrain.[10]

Q3: My XRD pattern for a Ni-Co thin film shows very strong intensity for one peak and weak intensities for others compared to the reference pattern. What is the likely cause?

A3: This is a classic sign of preferred orientation, where the crystallites in the film are not randomly oriented but are aligned in a specific direction.[1][2] This is a very common artifact in thin film deposition. The result is an enhancement of the diffraction intensity from the crystal planes that are parallel to the substrate surface and a reduction in intensity from other planes.

Q4: The peaks in my nanocrystalline Ni-Co alloy XRD pattern are very broad. How can I determine if this is due to small crystallite size or lattice strain?

A4: Both small crystallite size and lattice strain contribute to peak broadening. To separate these effects, methods like the Williamson-Hall plot are commonly used. This method analyzes the peak broadening as a function of the diffraction angle (2θ). The contributions from crystallite size and strain have different dependencies on 2θ , allowing for their individual quantification.

Troubleshooting Guides

Issue 1: Inaccurate Peak Intensities due to Preferred Orientation

Symptoms:

- The relative intensities of diffraction peaks in your experimental pattern significantly differ from the standard powder diffraction file (PDF) card for your **nickel-cobalt** material.

- One or a few peaks are disproportionately intense, while others are weaker than expected or absent.

Possible Causes:

- For Powders: Excessive pressure during sample preparation can align plate-like or needle-shaped crystallites.[\[11\]](#)
- For Thin Films: The growth process itself often leads to a preferred crystallographic orientation relative to the substrate.

Troubleshooting Steps:

Step	Action	Expected Outcome
1	Re-prepare Powder Sample	Gently press the powder into the sample holder to minimize particle alignment. Consider using a back-loading or side-loading sample holder.
2	Use a Zero-Background Holder	For small sample amounts, use a zero-background holder (e.g., single crystal silicon) to reduce background noise and improve the signal of weaker peaks.
3	Perform a Rocking Curve Measurement (for thin films)	This measurement, where the detector is fixed at a specific 2θ and the sample is tilted, can confirm and quantify the degree of preferred orientation. [1]
4	Utilize Rietveld Refinement	This advanced analysis technique can model and correct for the effects of preferred orientation in your data, leading to more accurate structural parameters. [12] [13] [14] [15]

Logical Workflow for Troubleshooting Preferred Orientation:

Troubleshooting workflow for preferred orientation.

Issue 2: Excessive Peak Broadening in Nanomaterials

Symptoms:

- Diffraction peaks are significantly broader than those of a bulk reference material.

- Difficulty in accurately determining peak positions and resolving overlapping peaks.

Possible Causes:

- Small crystallite size (typically < 100 nm).
- Presence of microstrain due to lattice defects, dislocations, or compositional inhomogeneity.

Troubleshooting Steps:

Step	Action	Quantitative Data to Collect
1	Determine Instrumental Broadening	Analyze a standard reference material (e.g., LaB ₆) to obtain the instrumental contribution to peak width at different 2θ angles. [4]
2	Correct for Instrumental Broadening	Subtract the instrumental broadening from the measured peak widths of your Ni-Co sample. [10]
3	Apply Williamson-Hall Analysis	Plot the corrected peak broadening against the diffraction angle to separate the contributions from crystallite size and microstrain.
4	Calculate Crystallite Size and Microstrain	From the Williamson-Hall plot, determine the average crystallite size and the amount of microstrain in your material.

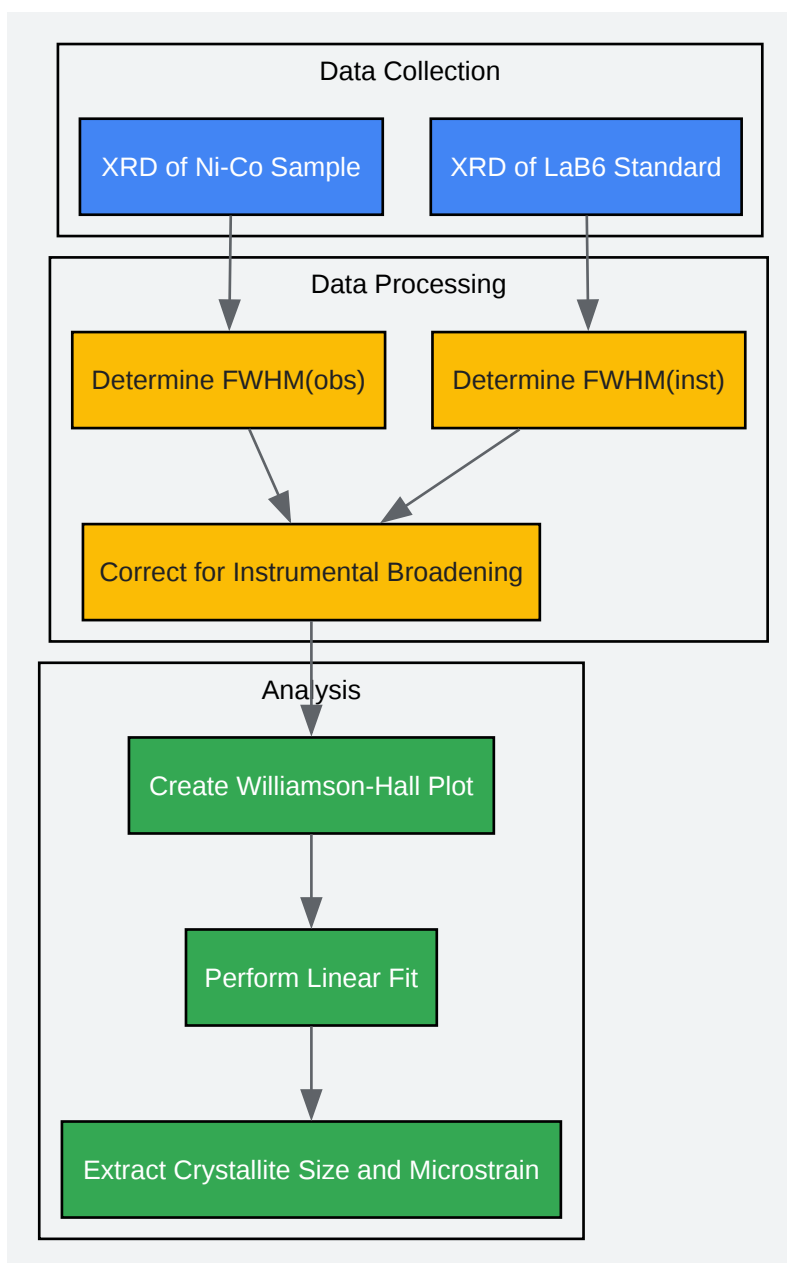
Experimental Protocol for Williamson-Hall Analysis:

- Data Acquisition: Collect a high-quality XRD pattern of your **nickel-cobalt** nanomaterial over a wide 2θ range, ensuring good signal-to-noise ratio. Use a slow scan speed and small step

size.

- Instrumental Broadening Correction:
 - Measure the XRD pattern of a standard reference material (e.g., NIST SRM 660c - LaB₆) using the exact same instrument parameters.
 - Determine the full width at half maximum (FWHM) of the peaks in the standard's pattern. This is your instrumental broadening, β_{inst} , as a function of 2θ .
- Data Analysis:
 - Fit the diffraction peaks of your Ni-Co sample to determine their FWHM (β_{obs}) and position (2θ).
 - Correct the observed FWHM for instrumental broadening to get the sample-related broadening, β_{sample} . A common approximation for Gaussian peak shapes is: $\beta_{\text{sample}}^2 = \beta_{\text{obs}}^2 - \beta_{\text{inst}}^2$.
 - Convert the FWHM from degrees to radians.
 - Plot $\beta_{\text{sample}} * \cos(\theta)$ versus $4 * \sin(\theta)$.
 - Perform a linear fit to the data points. The y-intercept of the fit is related to the crystallite size (D) by $k\lambda/D$ (where k is the shape factor, ~0.9, and λ is the X-ray wavelength), and the slope is related to the microstrain (ϵ).

Illustrative Williamson-Hall Plot Generation:



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Workflow for Williamson-Hall analysis.

Issue 3: Presence of Unidentified Peaks or Phase Impurities

Symptoms:

- Your XRD pattern contains peaks that do not match the expected phase of your **nickel-cobalt** material.

- The background of the pattern is noisy or shows broad humps, possibly indicating amorphous content.

Possible Causes:

- Incomplete reaction or side reactions during synthesis, leading to precursor residues or mixed oxide/hydroxide phases.[\[5\]](#)[\[6\]](#)
- Oxidation of the material upon exposure to air.
- Contamination from milling equipment during sample preparation.

Troubleshooting Steps:

Step	Action	Verification Method
1	Review Synthesis Protocol	Check for potential sources of incomplete reaction or contamination in your synthesis method.
2	Search PDF Database	Use search-match software with your diffraction data to identify potential impurity phases. Common impurities include NiO, Co ₃ O ₄ , Ni(OH) ₂ , and Co(OH) ₂ . ^{[7][16]}
3	Perform Elemental Analysis	Techniques like Energy Dispersive X-ray Spectroscopy (EDS) or X-ray Fluorescence (XRF) can confirm the presence of unexpected elements.
4	Anneal the Sample	If precursor residues or amorphous phases are suspected, a controlled annealing step may promote crystallization and formation of the desired phase.
5	Handle Sample in Inert Atmosphere	If the material is prone to oxidation, handle and prepare the sample for XRD in a glovebox.

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